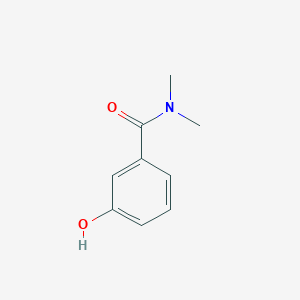

3-hydroxy-N,N-dimethylbenzamide

Vue d'ensemble

Description

The compound of interest, 3-hydroxy-N,N-dimethylbenzamide, is a derivative of benzamide with hydroxy and dimethylamino functional groups. This compound is structurally related to various benzamide derivatives that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

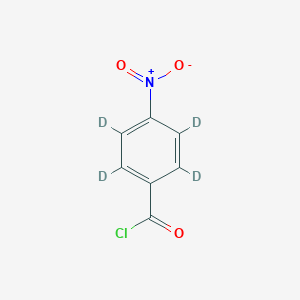

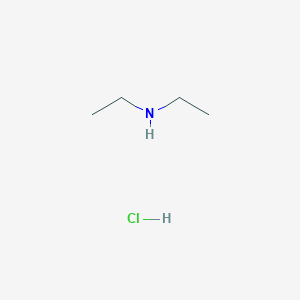

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by characterization using spectroscopic methods and X-ray analysis . Another related compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, was prepared through a two-step reaction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods and confirmed by X-ray diffraction. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide's structure was determined by various spectroscopic methods and X-ray analysis . Similarly, the molecular structure of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide was optimized using DFT calculations and compared with X-ray diffraction data .

Chemical Reactions Analysis

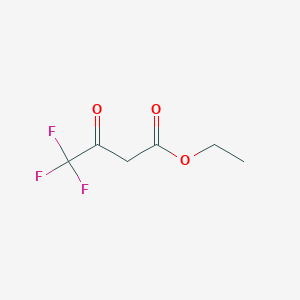

Benzamide derivatives can undergo various chemical reactions. The formation of N-hydroxymethyl compounds from N-methyl and N,N-dimethylbenzamides has been studied, revealing insights into the metabolic conversion and stability of these compounds . Additionally, the reactions of N,N-dimethylbenzamide diethylmercaptole with different reagents have been explored, leading to the formation of various heterocyclic compounds and dehydrated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of an N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests its suitability for metal-catalyzed C–H bond functionalization reactions . The antimicrobial activity of N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide against various bacteria and fungi has been evaluated, showing better activity than standard drugs against certain strains . The compound's molecular docking studies and ADME and toxicology predictions indicate a good drug-like character .

Applications De Recherche Scientifique

Applications in Dermatology and Cosmetology

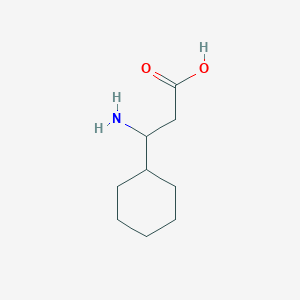

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are widely utilized in cosmetic and therapeutic formulations for skin care. They offer several benefits, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The mechanisms behind these effects include enhancing skin renewal, exfoliation, and moisturization, though their exact biological mechanisms require further clarification. Hydroxy acids also impact melanogenesis and tanning, with a special emphasis on the formulation vehicles contributing significantly to their effectiveness (Kornhauser, Coelho, & Hearing, 2010).

Pharmacological Applications

Hydroxycinnamic acids (HCAs) are vital phytochemicals with significant biological properties, including antioxidant activities. Structure-activity relationship (SAR) studies on HCAs have helped identify molecular features crucial for their antioxidant activity, such as the presence of an unsaturated bond on the side chain and specific modifications on the aromatic ring and carboxylic function. These insights are instrumental in developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biochemical Research and Material Science

Hydroxyapatite, a hydroxy compound similar in composition and structure to natural bone, has garnered interest for its use in bone tissue regeneration and as a drug carrier in drug and gene delivery systems. Advances in synthesis, characterization, and functionalization of hydroxyapatite highlight its potential in a range of biomedical applications, including implants, drug delivery systems, composites, coatings, and ceramic materials. This demonstrates the compound's significance in both medical and material science fields (Haider et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKODADVOEVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348445 | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N,N-dimethylbenzamide | |

CAS RN |

15789-03-4 | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)

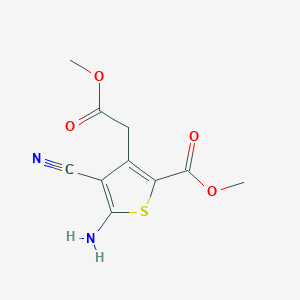

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)